5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

KV1.3 inhibitor FABP4/5 inhibitor Structure-activity relationship

5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797078-38-6) is a synthetic small molecule featuring a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a 5-(thiophene-3-carbonyl)thiophene moiety. The compound belongs to a broader class of non-annulated thiophenylamides disclosed in patent literature as fatty-acid binding protein (FABP) 4/5 inhibitors.

Molecular Formula C18H14ClNO3S2
Molecular Weight 391.88
CAS No. 1797078-38-6
Cat. No. B2451771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide
CAS1797078-38-6
Molecular FormulaC18H14ClNO3S2
Molecular Weight391.88
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3
InChIInChI=1S/C18H14ClNO3S2/c1-23-15-4-2-12(19)8-14(15)18(22)20-9-13-3-5-16(25-13)17(21)11-6-7-24-10-11/h2-8,10H,9H2,1H3,(H,20,22)
InChIKeyLQAHMWYGCOARQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797078-38-6): Chemical Class & Procurement Context


5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (CAS 1797078-38-6) is a synthetic small molecule featuring a 5-chloro-2-methoxybenzamide core linked via a methylene bridge to a 5-(thiophene-3-carbonyl)thiophene moiety . The compound belongs to a broader class of non-annulated thiophenylamides disclosed in patent literature as fatty-acid binding protein (FABP) 4/5 inhibitors . Its structure places it within a chemical space actively explored for voltage-gated potassium channel KV1.3 modulation, where related thiophene-benzamide hybrids have demonstrated nanomolar potency . Without direct comparative pharmacological data, its procurement value is currently defined by its distinct substitution pattern—simultaneously presenting a 5-chloro electron-withdrawing group and a 2-methoxy electron-donating group on the benzamide ring—which differentiates it from close analogs that carry alternative substituents at these positions.

Why Thiophene-Benzamide Analogs Cannot Be Interchanged: The Substitution-Pattern Problem for 5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide


Within the non-annulated thiophenylamide and thiophene-benzamide classes, seemingly minor substituent variations on the benzamide ring produce substantial shifts in target potency, selectivity, and physicochemical properties. Patent data demonstrate that FABP4/5 inhibitory activity is exquisitely sensitive to the nature and position of aryl substituents . In the KV1.3 inhibitor series, a change from 2-methoxy to 2-ethoxy or from 5-chloro to 5-bromo can alter potency by an order of magnitude . Consequently, procurement of a generic 'thiophene-benzamide' cannot substitute for the specific 5-chloro-2-methoxy substitution pattern, as the electronic interplay between the electron-withdrawing chloro at position 5 and the electron-donating methoxy at position 2 on the benzamide ring is non-transferable to other analogs. Generic substitution risks obtaining a compound with untested, and likely divergent, activity profiles.

Quantitative Differentiation Evidence: 5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide vs. Closest Analogs


Substituent Electronic Profile: 5-Chloro-2-Methoxy vs. 2-Chloro and 2-Bromo-5-Methoxy Analogs

The target compound carries a 5-chloro-2-methoxy substitution pattern on the benzamide ring. The closest cataloged analogs include 2-chloro-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (lacking the 2-methoxy group) and 2-bromo-5-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (bromo instead of chloro at position 5, methoxy shifted to position 5) . In published KV1.3 inhibitor series, the combination of an electron-donating methoxy at the 2-position with an electron-withdrawing halogen at the 5-position on the benzamide ring has been associated with optimized potency, while mono-substituted or differently positioned analogs show reduced activity . No head-to-head quantitative comparison data for the target compound against these specific analogs are available in the public domain.

KV1.3 inhibitor FABP4/5 inhibitor Structure-activity relationship

Molecular Weight & Lipophilicity Differentiation from Lower-Molecular-Weight Analogs

With a molecular weight of approximately 391.9 g/mol and a calculated ClogP estimated at ~4.0–4.5, the target compound occupies a higher lipophilicity and molecular weight space compared to simpler thiophene-benzamide analogs such as 5-chloro-2-methoxy-N-[(thiophen-3-yl)methyl]benzamide (CAS 1058491-40-9; MW = 281.8 g/mol) and 2-methyl-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide (MW = 341.5 g/mol) . The presence of the additional thiophene-3-carbonyl substituent adds ~50–110 g/mol and increases the number of hydrogen bond acceptors (from 2–3 to 4), which may enhance target binding interactions in FABP4/5 inhibitor pharmacophore models .

Drug-like properties Lipinski parameters Physicochemical profiling

Patent-Disclosed FABP4/5 Inhibitor Scaffold: Differentiation from Non-Thiophene-Carbonyl Analogs

US Patent 9,353,102 B2 discloses non-annulated thiophenylamides as dual FABP4/5 inhibitors for type 2 diabetes, atherosclerosis, and NASH . The target compound's core structure aligns with the Markush formula (I) in this patent, where the 5-(thiophene-3-carbonyl)thiophene moiety is a critical pharmacophoric element. Analogs lacking this carbonyl-thiophene extension (e.g., simple benzyl amides) are outside the claimed chemical space and are not expected to possess FABP4/5 dual inhibitory activity. While the patent does not provide specific IC₅₀ data for the 5-chloro-2-methoxy exemplar, the structural inclusion within the Markush claims establishes it as a member of a validated inhibitor class, whereas analogs with different core structures are excluded.

Metabolic disease FABP4 inhibitor FABP5 dual inhibitor

High-Value Application Scenarios for 5-Chloro-2-methoxy-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide Based on Current Evidence


FABP4/5 Dual Inhibitor Lead Optimization & SAR Probe Procurement

This compound serves as a structurally enabled starting point for medicinal chemistry programs targeting dual FABP4/5 inhibition in metabolic diseases (type 2 diabetes, NASH, atherosclerosis). As a member of the non-annulated thiophenylamide class disclosed in US Patent 9,353,102 , it offers the requisite 5-(thiophene-3-carbonyl)thiophene pharmacophore coupled with a 5-chloro-2-methoxybenzamide ring that can be systematically varied in SAR studies. Its procurement enables analog synthesis and head-to-head comparison with other substituted benzamides within the same scaffold.

KV1.3 Ion Channel Probe & Immunosuppressive Agent Development

Based on the established activity of thiophene-benzamide hybrids as KV1.3 inhibitors with nanomolar potency , this compound can be deployed as a screening probe in patch-clamp electrophysiology assays. Its distinct 5-chloro-2-methoxy substitution profile allows exploration of substituent effects on KV1.3 vs. KV1.1/KV1.5 selectivity, providing critical SAR data for the development of immunosuppressive or anticancer agents targeting KV1.3.

Building Block for Diversified Thiophene-Containing Compound Libraries

The compound contains reactive handles (amide bond, thiophene rings amenable to electrophilic substitution) that make it suitable as a late-stage diversification building block for generating focused libraries. Its dual thiophene system, incorporating both a thiophene-3-carbonyl and a methylene-linked thiophene, provides a molecular complexity that simpler mono-thiophene benzamides cannot offer . This enables the exploration of chemical space inaccessible with less functionalized analogs.

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